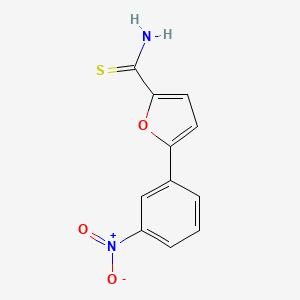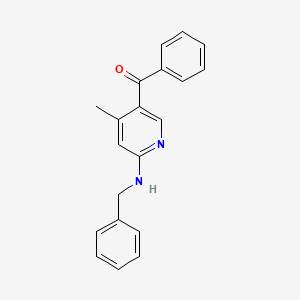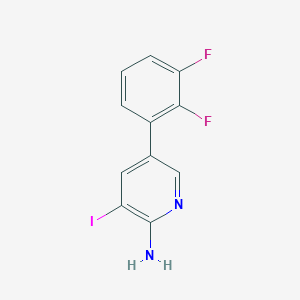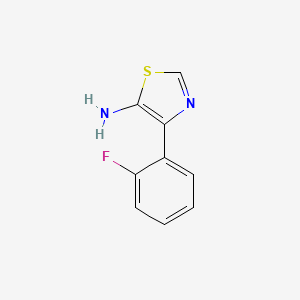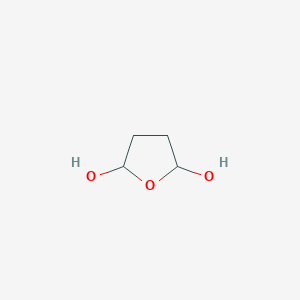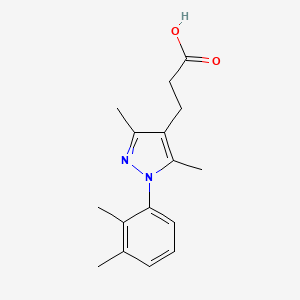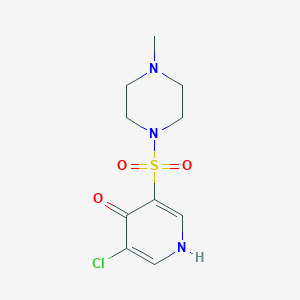
2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C10H13N3O It features a pyrrolidine ring substituted with an aminopyridine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-aminopyridine with pyrrolidine-1-carbaldehyde under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process often requires careful temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The aminopyridine moiety can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the aminopyridine group.
6-Aminopyridine-3-carboxaldehyde: Contains the aminopyridine group but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: A related compound with different functional groups.
Uniqueness: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of its pyrrolidine ring and aminopyridine group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(6-aminopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2,(H2,11,12) |
InChI Key |
GWULEBKEZNFDEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





